

Quantitative Analysis of N6-Methyladenine via Mass Spectrometry: An Application Guide

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Compound of Interest

Compound Name: N6-Methyladenine

Cat. No.: B055543

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Introduction

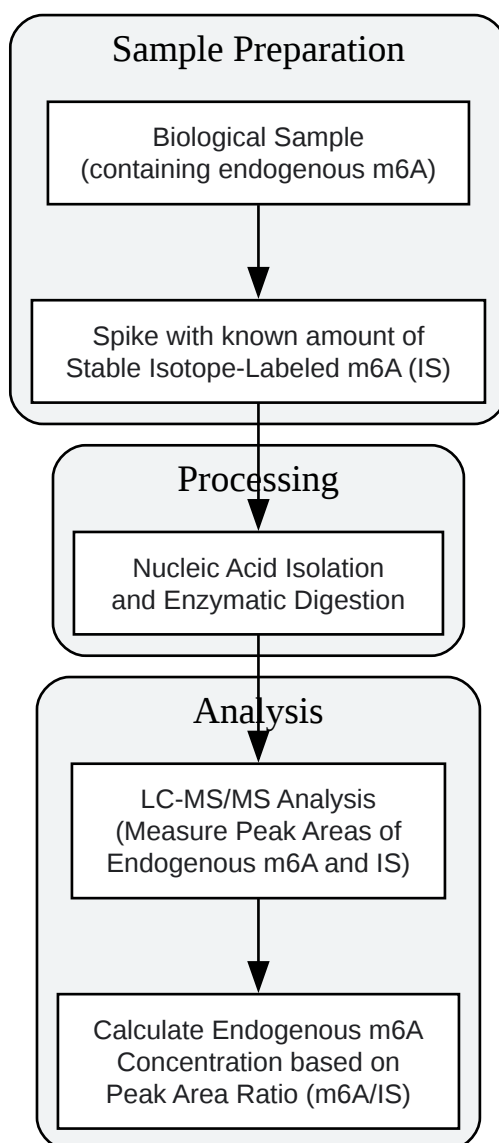
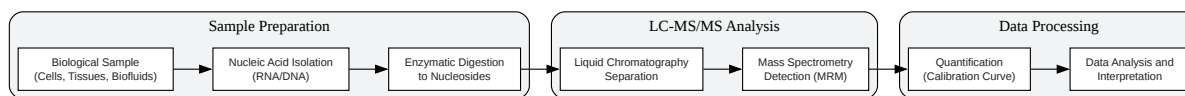
N6-methyladenine (m6A) is a prevalent and dynamic RNA modification implicated in a myriad of biological processes, including gene expression regulation, cell differentiation, and disease pathogenesis.[1][2] Its role as an epigenetic and epitranscriptomic marker has garnered significant interest within the research and drug development communities.[3] Accurate and robust quantification of m6A is paramount to unraveling its functional significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of m6A in biological samples.

Core Principles

The quantitative analysis of m6A by LC-MS/MS typically involves the enzymatic digestion of nucleic acids (RNA or DNA) into their constituent nucleosides.[4][6] These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] This technique allows for the precise quantification of m6A relative to its unmodified counterpart, adenosine (A), often employing stable isotope-labeled internal standards for enhanced accuracy.[7][8]

Experimental Workflow Overview

The general workflow for m6A quantification by LC-MS/MS encompasses several key stages, from sample acquisition to data analysis.



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